molecular formula C21H23NO5 B8092409 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid

Cat. No.: B8092409
M. Wt: 369.4 g/mol
InChI Key: UDFYLKFNTVCBCA-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The compound features a methyl-substituted amino group and an ethoxy side chain on the propanoic acid backbone.

Properties

IUPAC Name

(2S)-3-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-13-19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFYLKFNTVCBCA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the ethoxy group: The ethoxy group is introduced by reacting the esterified product with an appropriate ethoxy-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the ethoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc group allows for easy monitoring and purification of reaction intermediates.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms. The compound can be incorporated into peptides that mimic natural substrates or inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of removal make it suitable for use in various drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Fmoc group provides a protective effect, allowing the compound to be selectively deprotected under mild conditions, thereby revealing the active amino acid or peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent (R-group) Molecular Formula Key Applications Hazards (GHS) References
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid Ethoxy (-OCH₂CH₃) Not explicitly given Likely peptide synthesis; potential bioactivity inferred from analogs Likely H302, H315, H319 (based on analogs)
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ Laboratory chemical, intermediate in organic synthesis H302, H315, H319, H335
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid Phenyl C₂₆H₂₃NO₄ Peptide synthesis; fluorescent ligand development Not explicitly stated
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ Targeted drug delivery (e.g., p53-Mdm2 interaction studies) Not explicitly stated
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S Material science; heterocyclic chemistry H302, H315, H319, H335
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methoxy-oxobutanoic acid C₂₁H₂₁NO₆ Specialty chemical synthesis H302, H315, H319, H335

Key Comparative Insights

Methylamino substitution (vs. primary amino groups in other analogs) may alter steric hindrance during peptide coupling reactions, affecting synthesis efficiency .

Bioactivity and Applications :

  • Indole and chloroindole derivatives (e.g., CAS 908847-42-7) are utilized in oncology research for targeting protein interactions (e.g., p53-Mdm2) .
  • Cyclohexyl and allyl-substituted analogs demonstrate antiviral activity against HIV-1 by inhibiting viral entry .

Safety Profiles :

  • Most analogs share common hazards (e.g., skin/eye irritation, acute toxicity), likely due to the Fmoc group’s inherent reactivity .
  • Substituents like trifluoromethyl or chlorine (e.g., ) may introduce additional toxicity risks due to electronegative or bioaccumulative properties .

Synthetic Utility :

  • Ethoxy and methoxy substituents enhance solubility in polar reaction media, facilitating purification steps compared to hydrophobic analogs (e.g., cyclohexyl or phenyl derivatives) .
  • Thiophene and indole derivatives are favored in heterocyclic chemistry for constructing bioactive scaffolds .

Biological Activity

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for stabilizing the amino group during synthesis. The molecular formula is C25H23N2O4C_{25}H_{23}N_{2}O_{4} with a molecular weight of 401.45 g/mol. Its structural characteristics include:

Property Value
Molecular FormulaC25H23N2O4
Molecular Weight401.45 g/mol
CAS Number77128-73-5
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides stability and protection during chemical reactions, while the ethoxypropanoic acid moiety facilitates interactions through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antitumor Activity

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit significant antitumor properties. For example, cryptophycin compounds, which share structural similarities with Fmoc derivatives, have demonstrated potent cytotoxicity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. In vitro studies have revealed that it can inhibit specific proteases and kinases, which are critical in cancer progression and metastasis. The inhibition of these enzymes can disrupt signaling pathways essential for tumor growth and survival .

Case Studies

  • Antitumor Efficacy in Cell Lines
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 1 to 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Kinase Activity
    • A biochemical assay showed that the compound inhibited the activity of specific kinases involved in cell proliferation. This inhibition was dose-dependent, with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent in targeted cancer therapies.

Research Applications

The unique properties of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research:

  • Medicinal Chemistry : Used as a precursor for developing new pharmaceuticals targeting specific biological pathways.
  • Biochemistry : Employed in studying enzyme mechanisms and protein-ligand interactions.
  • Combinatorial Chemistry : Acts as a building block for synthesizing diverse chemical libraries.

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